molecular formula C30H26N2 B14712293 3,3'-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole) CAS No. 15332-17-9

3,3'-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole)

Cat. No.: B14712293
CAS No.: 15332-17-9
M. Wt: 414.5 g/mol
InChI Key: FHKOSYPSIZGMPI-UHFFFAOYSA-N
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Description

3,3’-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole) is a compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, photonics, and medicinal chemistry. This particular compound features a vinyl linkage between two carbazole units, enhancing its conjugation and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole) typically involves the reaction of 9-ethylcarbazole with a suitable vinylating agent under controlled conditions. One common method is the use of a palladium-catalyzed Heck coupling reaction, where 9-ethylcarbazole is reacted with a vinyl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,3’-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole) is unique due to its specific electronic and photophysical properties, which are influenced by the ethyl substituent and the vinyl linkage. These characteristics make it particularly suitable for applications in organic electronics and photonics .

Properties

CAS No.

15332-17-9

Molecular Formula

C30H26N2

Molecular Weight

414.5 g/mol

IUPAC Name

9-ethyl-3-[2-(9-ethylcarbazol-3-yl)ethenyl]carbazole

InChI

InChI=1S/C30H26N2/c1-3-31-27-11-7-5-9-23(27)25-19-21(15-17-29(25)31)13-14-22-16-18-30-26(20-22)24-10-6-8-12-28(24)32(30)4-2/h5-20H,3-4H2,1-2H3

InChI Key

FHKOSYPSIZGMPI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=CC3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)C6=CC=CC=C61

Origin of Product

United States

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